3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
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Description
The compound “3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also includes a 2-fluoro[1,1’-biphenyl]-4-yl group and a 4-methoxyphenylsulfonyl group .
Scientific Research Applications
Molecular Structure and Interaction Studies
- Research on structurally similar compounds, such as N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, reveals insights into molecular geometry, intramolecular interactions, and hydrogen bonding patterns, which are crucial for understanding compound behavior in various environments (Köysal et al., 2005).
Antimicrobial and Antitubercular Activity
- Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of such compounds to serve as a basis for developing new antimicrobial and antitubercular agents (Puthran et al., 2019).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
- Polymethoxylated-pyrazoline benzene sulfonamides, related to the compound , have been investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes, indicating the potential for cancer treatment research (Kucukoglu et al., 2016).
Proton Exchange Membranes for Fuel Cells
- Research on sulfonated poly(arylene ether sulfone) copolymers, utilizing similar fluoro and methoxy components, has shown promising applications in fuel cell technology due to their high proton conductivity, highlighting the potential of related compounds in energy applications (Kim et al., 2008).
Properties
IUPAC Name |
3-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1-(4-methoxyphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-17(31-20-10-13-22(23(25)16-20)18-6-4-3-5-7-18)24-14-15-27(26-24)32(28,29)21-11-8-19(30-2)9-12-21/h3-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQYFDTVJOVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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